molecular formula C4H7ClN4O B14352406 propanoyl chloride;2H-tetrazole CAS No. 92614-84-1

propanoyl chloride;2H-tetrazole

Cat. No.: B14352406
CAS No.: 92614-84-1
M. Wt: 162.58 g/mol
InChI Key: VUOQKAYMZJXBLD-UHFFFAOYSA-N
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Description

Propanoyl chloride;2H-tetrazole: is a compound that combines the properties of propanoyl chloride and 2H-tetrazole Propanoyl chloride is an acyl chloride derived from propanoic acid, while 2H-tetrazole is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride;2H-tetrazole typically involves the reaction of propanoyl chloride with 2H-tetrazole under controlled conditions. One common method is the [3+2] cycloaddition reaction, where propanoyl chloride reacts with azides to form the tetrazole ring. This reaction can be catalyzed by various agents, including zinc salts and L-proline, and can be carried out in solvents such as water or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Propanoyl chloride;2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Propanoyl chloride;2H-tetrazole is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as bioisosteres of carboxylic acids. These derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of propanoyl chloride;2H-tetrazole involves its interaction with molecular targets through its acyl chloride and tetrazole moieties. The acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: Propanoyl chloride;2H-tetrazole is unique due to the combination of the reactive acyl chloride group and the stable tetrazole ring.

Properties

CAS No.

92614-84-1

Molecular Formula

C4H7ClN4O

Molecular Weight

162.58 g/mol

IUPAC Name

propanoyl chloride;2H-tetrazole

InChI

InChI=1S/C3H5ClO.CH2N4/c1-2-3(4)5;1-2-4-5-3-1/h2H2,1H3;1H,(H,2,3,4,5)

InChI Key

VUOQKAYMZJXBLD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)Cl.C1=NNN=N1

Origin of Product

United States

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